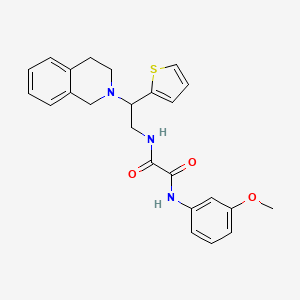

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-methoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S/c1-30-20-9-4-8-19(14-20)26-24(29)23(28)25-15-21(22-10-5-13-31-22)27-12-11-17-6-2-3-7-18(17)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBRDTAVVXVEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Synthesis

Start with the synthesis of 3,4-dihydroisoquinoline.

Follow a Friedel-Crafts acylation to introduce the thiophene ring.

Undergo a Mannich reaction to add the 2-(thiophen-2-yl)ethyl substituent.

N-Oxalamide Formation

Prepare oxalamide using oxalic acid and a methoxy-substituted aniline.

Couple the intermediate products through an amidation reaction under mild conditions to avoid decomposition.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory processes using bulk chemical reactors. This involves careful monitoring of temperature and pH, and the use of catalysts to increase yields and reduce reaction times. Key steps are automated, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation

Undergoes oxidation reactions at the isoquinoline and thiophene moieties.

Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction

Reduction reactions often target the nitro groups and double bonds.

Employ reagents like lithium aluminum hydride and sodium borohydride.

Substitution

Electrophilic and nucleophilic substitution reactions are prevalent due to the presence of aromatic rings.

Reagents like halogens and Grignard reagents are frequently used.

Major Products

Oxidation: : Produces sulfoxides or sulfones from the thiophene ring, and hydroxylated products from the isoquinoline.

Reduction: : Forms amines and alkanes from nitro compounds and double bonds.

Substitution: : Results in various substituted derivatives, depending on the substituents and conditions used.

Scientific Research Applications

Chemistry

Used as a model compound to study aromatic substitution and coupling reactions.

Biology

Studied for its potential interactions with various biological receptors and enzymes.

Medicine

Investigated for its potential use as a pharmaceutical agent due to its ability to interact with multiple biological targets.

Industry

Used in the development of new materials, including polymers and resins.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Molecular Targets: : Binds to receptors and enzymes, modulating their activity.

Pathways Involved: : Influences signaling pathways, including those related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Thiophene Position: A close analog, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide (PubChem), differs in the thiophene substituent position (3-yl vs. 2-yl). This positional change could alter solubility and binding affinity .

- Methoxy Group Orientation: The 3-methoxyphenyl group in the target compound vs. the 4-methoxybenzyl group in the PubChem analog introduces differences in electron-donating effects.

Amide Core Variations

- Oxalamide vs. Acetamide: The target compound’s oxalamide core (two adjacent amide groups) contrasts with simpler acetamide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide). Oxalamides offer additional hydrogen-bonding sites, which may enhance target engagement but reduce metabolic stability compared to mono-amide analogs .

- Quinoxaline vs. Dihydroisoquinoline: Substituted N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives () feature a larger, planar quinoxaline system, favoring intercalation or π-stacking in hydrophobic pockets.

Heterocyclic Components

- Thiophene vs. Thiazole :

The thiophen-2-yl group in the target compound lacks the hydrogen-bond-accepting nitrogen present in 1,3-thiazol-2-yl analogs (). This difference may reduce polar interactions but improve lipophilicity, influencing bioavailability .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound belonging to the oxalamide class. Its unique structural features, including the isoquinoline and thiophene moieties, suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 434.4 g/mol. The presence of heterocyclic rings and functional groups contributes to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O5 |

| Molecular Weight | 434.4 g/mol |

| CAS Number | 898417-02-2 |

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of oxalamides can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The isoquinoline structure is known for its anticancer properties, potentially enhancing the efficacy of this compound against various cancer types.

- Antimicrobial Properties : The thiophene moiety in the compound has been associated with antimicrobial activity. Research suggests that compounds containing thiophene can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Neuroprotective Effects : Isoquinoline derivatives have been investigated for their neuroprotective properties. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.

- Receptor Modulation : It might interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways related to cell survival and proliferation.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of oxalamide derivatives for their anticancer properties. Among these, compounds with isoquinoline structures demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on thiophene-containing compounds indicated their effectiveness against Gram-positive bacteria. In vitro assays showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. What are the recommended synthetic routes for this oxalamide compound?

The synthesis involves multi-step organic reactions. Key steps include:

- Preparation of intermediates: 3,4-dihydroisoquinoline, thiophen-2-yl-ethylamine, and 3-methoxyphenyl oxalamide derivatives.

- Coupling intermediates via oxalamide bond formation under controlled conditions (e.g., DMF solvent, NaH as a base, and room temperature) .

- Purification using column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR): Confirms proton and carbon environments, especially for dihydroisoquinoline, thiophene, and methoxyphenyl groups .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., oxalamide C=O stretches at ~1650 cm⁻¹) .

Q. What initial biological activities have been observed in related oxalamides?

- Enzyme/Receptor Interactions: Thiophene and dihydroisoquinoline moieties may bind to kinase or GPCR targets, as seen in structurally similar compounds .

- Anticancer Potential: Analogous oxalamides show activity against cancer cell lines via apoptosis induction .

Q. How can solubility and stability be assessed under varying pH conditions?

- Solubility: Use HPLC with a reverse-phase C18 column and water/acetonitrile gradients .

- Stability: Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine intermediates .

- Catalysts: Additives like DMAP accelerate amide bond formation .

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during coupling steps .

Q. What computational methods predict biological targets and binding modes?

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or serotonin receptors .

- Molecular Dynamics (MD): Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS) over 100 ns .

Q. How do structural modifications influence structure-activity relationships (SAR)?

- Thiophene vs. Furan Substitution: Thiophene’s sulfur atom enhances π-π stacking in hydrophobic binding pockets compared to furan .

- Methoxy Position: Para-methoxy groups on phenyl rings improve metabolic stability over ortho-substituted analogs .

Q. How to resolve contradictions in reactivity data between similar compounds?

- Substituent Effects: Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce nucleophilicity at the oxalamide nitrogen, altering reactivity .

- Comparative Studies: Use Hammett plots to correlate substituent electronic effects with reaction rates .

Q. What analytical methods ensure purity in multi-step synthesis?

Q. What is the role of the oxalamide linkage in biological interactions?

- Hydrogen Bonding: The carbonyl groups act as hydrogen bond acceptors, critical for binding to ATP pockets in kinases .

- Conformational Rigidity: The planar oxalamide core restricts rotational freedom, enhancing target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.